molecular formula C12H18ClNO2 B13032572 3-(3,4-Dimethoxybenzyl)azetidine hydrochloride

3-(3,4-Dimethoxybenzyl)azetidine hydrochloride

Cat. No.: B13032572
M. Wt: 243.73 g/mol
InChI Key: SJHOSJIFVNQMRG-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)azetidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol It is known for its unique structure, which includes an azetidine ring substituted with a 3,4-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxybenzyl)azetidine hydrochloride typically involves the alkylation of azetidine with 3,4-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)azetidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxybenzyl)azetidine hydrochloride is unique due to its specific substitution pattern and the presence of the azetidine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]azetidine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-4-3-9(6-12(11)15-2)5-10-7-13-8-10;/h3-4,6,10,13H,5,7-8H2,1-2H3;1H

InChI Key

SJHOSJIFVNQMRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2CNC2)OC.Cl

Origin of Product

United States

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